1-(Azetidin-3-yl)-4-fluoro-piperidine ditrifluoroacetate
Overview
Description
1-(Azetidin-3-yl)-4-fluoro-piperidine ditrifluoroacetate is a chemical compound with the following properties:
- CAS Number : 178311-53-0
- Molecular Weight : 384.28 g/mol
- Physical Form : Solid
- Storage Temperature : Refrigerator
- Purity : 95%
Molecular Structure Analysis
The molecular structure of 1-(Azetidin-3-yl)-4-fluoro-piperidine ditrifluoroacetate consists of an azetidine ring fused to a piperidine ring, with a fluorine atom attached to the piperidine moiety. The trifluoroacetate group is also associated with the piperidine nitrogen.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including substitution, addition, or cyclization reactions. Investigating its reactivity with different reagents and conditions would provide valuable insights.
Physical And Chemical Properties Analysis
- Solubility : Information on solubility in various solvents would be essential for practical applications.
- Melting Point : Determining the melting point can aid in characterizing the compound.
- Spectral Data : Obtaining NMR, IR, and UV-Vis spectra would assist in structural confirmation.
Safety And Hazards
- Hazard Statements : The compound is associated with hazards such as skin irritation (H315), eye irritation (H319), and respiratory irritation (H335).
- Safety Precautions : Handle with care, wear appropriate protective equipment, and work in a well-ventilated area.
Future Directions
- Biological Studies : Investigate its potential as a pharmacological agent or probe.
- Synthetic Optimization : Optimize synthetic routes for scalability and efficiency.
- Structure-Activity Relationship (SAR) : Explore structural modifications to enhance desired properties.
- Application Development : Assess its utility in drug discovery, materials science, or other fields.
properties
IUPAC Name |
1-(azetidin-3-yl)-4-fluoropiperidine;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FN2.2C2HF3O2/c9-7-1-3-11(4-2-7)8-5-10-6-8;2*3-2(4,5)1(6)7/h7-8,10H,1-6H2;2*(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVAJHHUCWTZQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F7N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-3-yl)-4-fluoro-piperidine ditrifluoroacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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